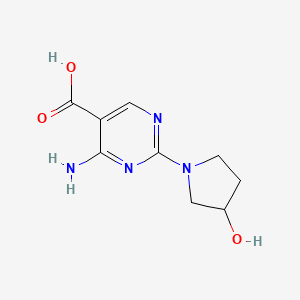

4-Amino-2-(3-hydroxypyrrolidin-1-yl)pyrimidine-5-carboxylic acid

Description

4-Amino-2-(3-hydroxypyrrolidin-1-yl)pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a 3-hydroxypyrrolidin-1-yl substituent at position 2 and an amino group at position 4 of the pyrimidine ring. The carboxylic acid moiety at position 5 enhances its polarity, making it suitable for interactions in aqueous environments.

The hydroxypyrrolidine group, a cyclic secondary amine with a hydroxyl substituent, may confer improved binding affinity to enzymatic targets compared to linear amines or non-polar groups. Such modifications are often exploited in drug design to optimize pharmacokinetic properties .

Properties

CAS No. |

62122-77-4 |

|---|---|

Molecular Formula |

C9H12N4O3 |

Molecular Weight |

224.22 g/mol |

IUPAC Name |

4-amino-2-(3-hydroxypyrrolidin-1-yl)pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C9H12N4O3/c10-7-6(8(15)16)3-11-9(12-7)13-2-1-5(14)4-13/h3,5,14H,1-2,4H2,(H,15,16)(H2,10,11,12) |

InChI Key |

VLXYMVZMTSLKPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1O)C2=NC=C(C(=N2)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(3-hydroxypyrrolidin-1-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine precursors with hydroxypyrrolidine derivatives under controlled conditions. The reaction may involve the use of catalysts such as zinc chloride or copper salts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(3-hydroxypyrrolidin-1-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form amines.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution on the pyrimidine ring can introduce various functional groups .

Scientific Research Applications

Medicinal Chemistry

Inhibition of Enzymatic Activity

Research indicates that derivatives of 4-amino-pyrimidine compounds can act as effective inhibitors of specific enzymes involved in cancer pathways. For instance, compounds similar to 4-amino-2-(3-hydroxypyrrolidin-1-yl)pyrimidine-5-carboxylic acid have been shown to inhibit SHP2 (Src homology region 2 domain-containing phosphatase 2), a positive regulator of the ERK/MAPK signaling pathway. This inhibition is crucial for the treatment of hyperproliferative diseases, including various cancers .

Structure-Activity Relationship (SAR) Studies

SAR studies on pyrimidine derivatives have elucidated the relationship between chemical structure and biological activity. For example, modifications in the substituents attached to the pyrimidine ring can significantly enhance inhibitory potency against target enzymes. In one study, the combination of specific substituents resulted in a tenfold increase in activity compared to baseline compounds . This highlights the importance of chemical modifications in optimizing therapeutic efficacy.

Antitumor Agents

Potential as Antitumor Agents

Recent investigations into novel dialkyl derivatives of 4-amino-pyrimidine compounds suggest promising antitumor activity. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, indicating their potential as candidates for further development into anticancer therapies . The mechanism often involves the disruption of cellular proliferation signals mediated by key oncogenic pathways.

Pharmacokinetics and Safety Profiles

Improved Pharmacokinetic Properties

The pharmacokinetic profiles of 4-amino-pyrimidine derivatives are also a focus of research. Compounds developed from this scaffold have shown enhanced absorption and bioavailability, making them suitable for oral administration. Moreover, their selectivity over other ion channels reduces the risk of cardiotoxicity, which is a common concern with many anti-cancer drugs .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Amino-2-(3-hydroxypyrrolidin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-amino-2-(3-hydroxypyrrolidin-1-yl)pyrimidine-5-carboxylic acid with structurally related pyrimidine derivatives:

Key Observations :

- Polarity : The 3-hydroxypyrrolidinyl and carboxylic acid groups in the main compound enhance hydrophilicity, contrasting with ethylthio or trifluoromethyl substituents, which increase lipophilicity .

- Reactivity : Chloro and methylsulfinyl groups (e.g., in ) facilitate nucleophilic displacement reactions, whereas the hydroxypyrrolidinyl group may participate in hydrogen bonding or act as a hydrogen bond acceptor .

- Stereochemistry : The 3-hydroxypyrrolidine moiety introduces chirality, which is absent in simpler substituents like ethylthio or methylthio. This could influence enantioselective interactions in biological systems .

Biological Activity

4-Amino-2-(3-hydroxypyrrolidin-1-yl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly as a pharmacological agent. This compound exhibits a range of biological effects, including inhibition of specific enzymes and modulation of cellular pathways, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-Amino-2-(3-hydroxypyrrolidin-1-yl)pyrimidine-5-carboxylic acid can be represented as follows:

This compound features a pyrimidine core substituted with an amino group and a hydroxypyrrolidine moiety, which is crucial for its biological activity.

1. Enzyme Inhibition

One of the significant biological activities associated with this compound is its role as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is involved in the biosynthesis of bioactive lipids, which play essential roles in various physiological processes. Research indicates that derivatives of this compound can lead to potent inhibition of NAPE-PLD, suggesting potential utility in modulating lipid-mediated signaling pathways in the central nervous system (CNS) .

Table 1: Inhibitory Potency of Selected Compounds

| Compound | IC50 (nM) | Activity Description |

|---|---|---|

| LEI-401 | 72 | Potent NAPE-PLD inhibitor |

| Compound 2 | 720 | Moderate inhibition |

| Compound 3 | >1000 | Weak inhibition |

3. Cellular Effects

The modulation of cellular pathways by this compound has been observed in various studies. For instance, it has been implicated in the regulation of the ERK/MAPK signaling pathway through its action on SHP2 phosphatase, which is critical in cell proliferation and survival . This suggests potential applications in cancer therapy, where targeting these pathways can inhibit tumor growth.

Case Study 1: NAPE-PLD Inhibition

In a study focusing on the structure-activity relationship (SAR) of pyrimidine derivatives, researchers identified that modifications to the hydroxypyrrolidine group significantly enhanced the inhibitory potency against NAPE-PLD. The most effective compound exhibited an IC50 value of 72 nM, demonstrating a tenfold increase in activity compared to earlier analogs .

Case Study 2: Antibacterial Screening

A series of pyrimidine derivatives were screened for their ability to inhibit bacterial growth. Compounds similar to 4-Amino-2-(3-hydroxypyrrolidin-1-yl)pyrimidine-5-carboxylic acid showed significant antibacterial effects against Burkholderia pseudomallei, with some derivatives stabilizing protein interactions crucial for enzyme function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.